AZ12441970 TLR7 Potency and Selectivity Versus R848 (TLR7/8 Agonist) and SM-324405 (Earlier Antedrug)
AZ12441970 demonstrates TLR7 agonist activity with pEC50 values of 6.8 (human) and 6.6 (rat), which is comparable to the benchmark agonist R848, but crucially exhibits no detectable agonist activity at human TLR8 up to 10 µM [1]. In contrast, R848 is a dual TLR7/8 agonist with measurable TLR8 activity [1]. Compared to the earlier antedrug SM-324405 (human TLR7 pEC50 7.3, rat pEC50 6.6), AZ12441970 shows a 0.5 log reduction in human TLR7 potency (pEC50 6.8 vs. 7.3) while maintaining equivalent rat TLR7 potency (pEC50 6.6) .
| Evidence Dimension | TLR7/TLR8 agonist potency (pEC50) in HEK293 reporter cell lines |
|---|---|
| Target Compound Data | AZ12441970: Human TLR7 pEC50 = 6.8; Rat TLR7 pEC50 = 6.6; Human TLR8: inactive |
| Comparator Or Baseline | R848 (resiquimod): Human TLR7 active, Human TLR8 active; SM-324405: Human TLR7 pEC50 = 7.3, Rat TLR7 pEC50 = 6.6, Human TLR8 inactive |
| Quantified Difference | AZ12441970 shows TLR8 inactivity vs. R848 (broad activity); human TLR7 potency reduced by 0.5 log (~3.2-fold) relative to SM-324405 |
| Conditions | HEK293 cells stably expressing human or rat TLR7/TLR8 and an NF-κB-dependent reporter gene; compound concentrations 20 nM–10 µM [1] |
Why This Matters
This selectivity profile confirms AZ12441970 as a clean TLR7-specific tool compound, essential for dissecting TLR7-mediated versus TLR8-mediated signaling in complex immune assays, thereby reducing experimental noise and misinterpretation.
- [1] Biffen M, Matsui H, Edwards S, et al. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity. Br J Pharmacol. 2012;166(2):573-586. doi:10.1111/j.1476-5381.2011.01790.x. (Table 1). View Source
